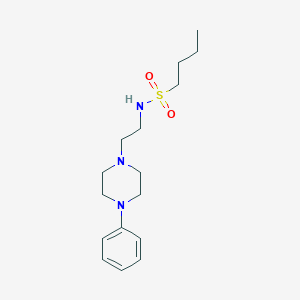
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a butane sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenylpiperazine with 2-chloroethyl butane-1-sulfonate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter activity and exerting anxiolytic and antidepressant effects . Additionally, the compound may inhibit voltage-sensitive sodium channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of a phenylpiperazine moiety with a butane sulfonamide group. This structure allows it to interact with a distinct set of biological targets, providing a unique pharmacological profile compared to other similar compounds .
Properties
CAS No. |
1210418-71-5 |
|---|---|
Molecular Formula |
C16H27N3O2S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-15-22(20,21)17-9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3 |
InChI Key |
GIACDDYRPXVQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















